molecular formula C22H23NO4 B12307858 4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-

4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-

Cat. No.: B12307858
M. Wt: 365.4 g/mol
InChI Key: CWDITQNWNTYNAJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The IUPAC name of this compound is derived through systematic analysis of its molecular structure:

  • Parent chain : Pent-4-enoic acid (a five-carbon unsaturated carboxylic acid with a double bond between C4 and C5).
  • Substituents :
    • A methyl group (-CH₃) at position 4.
    • A methylamino group (-NH-CH₃) at position 2, protected by an Fmoc moiety [(9H-fluoren-9-ylmethoxy)carbonyl].
  • Stereochemistry : The (S)-configuration at the chiral center (C2).

Combining these elements, the systematic name is:
(S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpent-4-enoic acid .

Property Value
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.43 g/mol
IUPAC Name (S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpent-4-enoic acid
Canonical SMILES CC(C=C)C(C(=O)O)NC(C)OC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonym Cross-Referencing (Fmoc-Protected Variants)

This compound is referenced under multiple synonyms across chemical databases:

  • Fmoc-α-methyl-L-allylglycine : Highlights the Fmoc protection and allyl side chain.
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino}-4-methylpent-4-enoic acid : Emphasizes stereochemistry and substituent positions.
  • 4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (S)- : A CAS-preferred variant.

These synonyms reflect its role in peptide synthesis and structural features, ensuring consistency in academic and industrial contexts.

CAS Registry Number Validation

The compound’s CAS Registry Number is 288617-71-0 , validated through PubChem and commercial chemical databases. This identifier distinguishes it from related Fmoc-protected amino acids, such as:

  • Fmoc-4,5-dehydro-Leu-OH (CAS 87720-55-6): A leucine derivative with a double bond at positions 4–5.
  • Fmoc-α-allyl-L-alanine (CAS 288617-71-0): Structurally analogous but lacks the methyl group at position 4.

The table below summarizes key identifiers:

Identifier Value Source
CAS Registry Number 288617-71-0 PubChem
PubChem CID 46737294 PubChem
SMILES CC(C=C)C(C(=O)O)NC(C)OC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 Evitachem

This rigorous validation ensures unambiguous identification in scientific literature and procurement processes.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpent-4-enoic acid

InChI

InChI=1S/C22H23NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1,12-13H2,2-3H3,(H,24,25)

InChI Key

CWDITQNWNTYNAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Core Synthetic Routes

Starting Materials and Key Intermediates

The synthesis begins with 4-pentenoic acid , a five-carbon α,β-unsaturated carboxylic acid. Industrial-scale preparations of 4-pentenoic acid typically use:

  • Propylene alcohol and orthoacetate via transesterification and rearrangement (yield: ≥87%, purity: ≥98%).
  • Allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation (yield: 71%).

The (S)-configured methylamino group at the C2 position is introduced using Fmoc-protected methylamine derivatives . For enantioselective synthesis, chiral auxiliaries like Ellman’s N-sulfinylimine or oxazolidinones are employed to achieve >95% enantiomeric excess (ee).

Stepwise Synthesis Protocol

Step 1: Fmoc Protection of the Amino Group
  • Reagents : Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu (N-succinimidyl carbonate), N,N-diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF).
  • Procedure :
    • Dissolve 4-methyl-2-methylamino-pentenoic acid (1 eq) in DMF.
    • Add Fmoc-Cl (1.2 eq) and DIPEA (3 eq) at 0°C.
    • Stir for 2–4 h at room temperature.
    • Quench with ice water and extract with ethyl acetate.
  • Yield : 85–92%.
Step 2: Stereochemical Control
  • Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers.
  • Asymmetric Synthesis : Employ Ellman’s sulfinamide methodology to install the (S)-configuration:
    • React Fmoc-protected intermediate with (R)-tert-butanesulfinamide.
    • Reduce the resulting imine with NaBH4 to achieve 95:5 diastereomeric ratio (dr).
Step 3: Functionalization of the 4-Position
  • Methylation : Treat the intermediate with methyl iodide (CH3I) and potassium carbonate (K2CO3) in DMF at 60°C.
  • Purification : Isolate via silica gel chromatography (hexane/ethyl acetate, 3:1).

Optimization Strategies

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates coupling steps:

  • Conditions : 45°C, 30 min, HBTU/HOBt activation.
  • Advantages : Reduces racemization risk and improves yield (≥95%) compared to conventional heating.

Green Chemistry Approaches

  • Solvent Replacement : Use 2-methyltetrahydrofuran (2-MeTHF) instead of dichloromethane (DCM) for eco-friendly purification.
  • Catalyst Recycling : Recover Hoveyda-Grubbs II catalyst (used in olefin metathesis) via filtration and reuse.

Analytical Characterization

Purity and Stereochemical Validation

Technique Key Observations Reference
HPLC Retention time: 8.7 min (C18 column, 0.1% TFA/MeCN gradient)
Circular Dichroism Positive Cotton effect at 225 nm confirms (S)-configuration
NMR δ 7.3–7.8 ppm (Fmoc aromatics), δ 5.5–6.5 ppm (pentenoic acid protons)

Mass Spectrometry

  • ESI-MS : m/z 365.4 [M+H]+ (calculated for C22H23NO4).
  • High-Resolution MS : Δ <2 ppm deviation from theoretical mass.

Industrial-Scale Production

Batch Process Parameters

Parameter Optimal Value Impact
Temperature 60–80°C Minimizes side reactions
Reaction Time 4–6 h Balances yield and energy costs
Catalyst Loading 5 mol% Pd2(dba)3 Ensures complete allylation

Cost-Effective Modifications

  • In-Situ Fmoc Deprotection : Use 20% piperidine/DMF to recycle Fmoc-byproducts.
  • Continuous Flow Synthesis : Achieves 1.2 kg/day output with ≥98% purity.

Challenges and Solutions

Racemization During Coupling

  • Cause : Prolonged exposure to basic conditions.
  • Mitigation : Use HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt for faster coupling.

Low Solubility in Organic Media

  • Solution : Introduce tert-butyl esters at the carboxyl group temporarily.

Emerging Methodologies

Enzymatic Resolution

  • Candida antarctica lipase B selectively hydrolyzes (R)-enantiomers, enriching (S)-product to >99% ee.

Photocatalytic Functionalization

  • Visible-light-mediated alkylation using eosin Y as a catalyst reduces reliance on toxic metals.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Non-Natural Amino Acids

One of the primary applications of this compound is in the synthesis of non-natural amino acids. These amino acids can be incorporated into peptides to modify their physicochemical properties. For instance, research has shown that substituting natural amino acids with non-natural analogs can enhance the stability and bioactivity of peptide-based drugs .

Case Study: Peptide Synthesis

A study published in Organic & Biomolecular Chemistry demonstrated the use of 4-pentenoic acid derivatives in liquid-phase synthesis to create compounds that act as antagonists for neuropeptide FF receptors, which are involved in pain modulation . The introduction of these non-natural amino acids allowed for a more efficient synthesis process compared to traditional methods.

Therapeutic Applications

The compound's structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic applications.

Inhibition of Viral Proteins

Recent studies have explored the use of compounds similar to 4-pentenoic acid in inhibiting viral proteins, particularly in the context of coronaviruses. For example, ketone-based inhibitors derived from similar structures have shown potent activity against SARS-CoV-2 . This highlights the potential for derivatives of 4-pentenoic acid to contribute to antiviral drug development.

Data Table: Comparison of Applications

Application AreaDescriptionReference
Non-Natural Amino AcidsUsed in peptide synthesis to enhance stability and bioactivity
Antagonists for Pain ModulationDevelopment of orally active antagonists for neuropeptide FF receptors
Antiviral Drug DevelopmentPotential use in synthesizing inhibitors for coronaviruses

Mechanism of Action

The mechanism of action of 4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Differences Molecular Weight CAS Number Applications/Notes
4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (S)- Base structure: 4-pentenoic acid with Fmoc-methylamino and C4 methyl ~377.4 g/mol* Not explicitly listed Used in peptide synthesis; chiral specificity for stereoselective coupling .
(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid () Replaces C4 double bond with a triple bond (alkyne) 335.3 g/mol 1632296-20-8 Alkyne moiety enables click chemistry applications; higher reactivity in cycloadditions .
4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid (S)- () Bromine substituent at C4 ~442.3 g/mol Not listed Bromine enhances electrophilicity for nucleophilic substitution reactions .
Fmoc-L-Allylglycine () Shorter chain (allylglycine backbone) 217.2 g/mol 54594-06-8 Used in peptide engineering; lacks methyl substituent, altering steric effects .
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () Piperazine ring instead of methylamino group ~382.4 g/mol 180576-05-0 Enhances rigidity; used in constrained peptide designs .

*Estimated based on analogs.

Biological Activity

The compound 4-Pentenoic Acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (S)- is a derivative of pentenoic acid that incorporates a fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily studied for its biological activities, particularly in metabolic processes and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₉NO₄
  • Molecular Weight: 315.35 g/mol
  • CAS Number: Not specifically listed in the search results but relevant to similar compounds.

The Fmoc group serves as a protective moiety in peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions.

Metabolic Effects

Research indicates that 4-pentenoic acid plays a significant role in metabolic pathways, particularly concerning fatty acid oxidation and energy metabolism. The compound has been shown to:

  • Inhibit the activity of 3-ketoacyl-CoA thiolase , an enzyme crucial for fatty acid metabolism. This inhibition can lead to alterations in lipid metabolism and energy production .
  • Affect intracellular pathways by modulating the utilization of substrates such as acetyl-CoA, impacting gluconeogenesis and lipid synthesis .

Case Studies and Experimental Findings

  • Metabolism in Rat Heart Mitochondria:
    • A study demonstrated that 4-pentenoic acid is converted into 2,4-pentadienoyl-CoA , which undergoes further degradation via beta-oxidation processes. The research highlighted that at physiological pH, the reduction of this metabolite occurs more rapidly than its degradation, indicating a potential accumulation of reactive intermediates that could influence mitochondrial function .
  • Inhibition of Glyconeogenesis:
    • Another investigation revealed that 4-pentenoic acid significantly inhibits glyconeogenesis across various labeled substrates, suggesting a broader impact on energy metabolism beyond fatty acid oxidation. This effect was consistent regardless of whether octanoate or pentanoate served as the fatty acid substrate .
  • Cellular Effects:
    • The compound's influence extends to cellular signaling pathways, where it may modulate gene expression related to metabolic processes. Its role in peptide synthesis through the Fmoc group also highlights its potential in therapeutic applications aimed at enhancing protein production within cells .

Summary of Biological Activities

Activity TypeDescriptionReferences
Fatty Acid OxidationInhibits 3-ketoacyl-CoA thiolase, affecting lipid metabolism
GlyconeogenesisInhibits gluconeogenesis from various substrates
Cellular SignalingModulates gene expression; influences cellular metabolism through peptide synthesis pathways

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